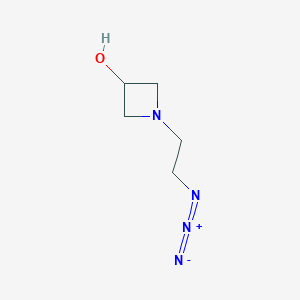

1-(2-Azidoethyl)azetidin-3-ol

Description

Contextualization of Azetidine (B1206935) Scaffolds in Modern Organic Chemistry

Azetidines are four-membered saturated heterocycles containing a nitrogen atom. rsc.org In recent years, they have garnered significant attention in medicinal and organic chemistry, moving past the initial challenges associated with their synthesis. nih.gov The value of the azetidine scaffold lies in its unique combination of molecular rigidity and chemical stability. rsc.orgnih.gov

Unlike more flexible linear chains, the constrained, three-dimensional structure of the azetidine ring helps to limit the conformational flexibility of a molecule. enamine.net This is a highly desirable trait in drug design, as rigid molecules often exhibit higher binding affinity to biological targets due to a lower entropic penalty upon binding. enamine.net The predefined spatial arrangement of substituents on the azetidine ring allows for precise control over the geometry of lead compounds. enamine.net

Furthermore, azetidines are generally more stable than their three-membered aziridine (B145994) counterparts, which facilitates easier handling and purification. rsc.org Their incorporation into drug candidates has been shown to be an effective strategy for improving metabolic stability, as they are often poorly recognized by degradative enzymes. enamine.net This combination of structural rigidity, synthetic accessibility, and improved metabolic profile has established azetidines as a valuable and sought-after scaffold in the development of novel therapeutics. nih.govenamine.net

Importance of Azidoethyl Functionality as a Synthetic Handle

The azidoethyl group (–CH₂CH₂N₃) attached to the azetidine nitrogen is a powerful and versatile functional group in modern synthesis. The azide (B81097) moiety (–N₃) is particularly prized for its utility in a set of highly reliable and specific reactions known as "click chemistry".

The most prominent of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide reacts with a terminal alkyne to form a stable triazole ring. benicewiczgroup.com This reaction is highly efficient, modular, and proceeds under mild conditions, making it an ideal tool for bioconjugation—the process of linking biomolecules like proteins or nucleic acids to other molecules. diva-portal.org The azidoethyl group, therefore, serves as a "synthetic handle," allowing the azetidine scaffold to be easily and securely attached to a wide array of other molecular fragments, including fluorescent dyes, affinity tags, or larger drug scaffolds.

Beyond CuAAC, azides can participate in other important transformations, such as the Staudinger ligation with phosphines to form amide bonds and strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the need for a potentially toxic copper catalyst. researchgate.net This chemical versatility makes the azidoethyl group a cornerstone of modular synthesis in chemical biology, drug discovery, and materials science. benicewiczgroup.comresearchgate.net

Overview of Academic Research Domains Relevant to 1-(2-Azidoethyl)azetidin-3-ol

While specific research literature focusing exclusively on 1-(2-Azidoethyl)azetidin-3-ol is limited, its structure places it at the intersection of several key research domains. The compound is primarily recognized as a valuable building block for the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery. nih.govgoogle.com

The combination of the metabolically robust azetidine scaffold and the versatile azidoethyl handle makes it an ideal starting point for creating libraries of diverse compounds for screening against biological targets such as enzymes and receptors. enamine.netontosight.ai For example, similar azetidine-containing molecules have been investigated for a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.govontosight.ai The azido (B1232118) group allows for the straightforward conjugation of the azetidine core to other pharmacophores or probes to investigate biological pathways. Research on related structures, such as 1-(2-azidoethyl)-5-nitro-1H-imidazole, has demonstrated the use of the azidoethyl moiety to create novel antibacterial agents. nih.gov

Furthermore, the hydroxyl group (–OH) at the 3-position of the azetidine ring offers an additional site for chemical modification, allowing for the introduction of further diversity and the fine-tuning of a molecule's properties. This trifunctional nature (azetidine ring, azide handle, and hydroxyl group) makes 1-(2-Azidoethyl)azetidin-3-ol a powerful tool for synthetic chemists engaged in the design and construction of novel functional molecules for therapeutic and diagnostic applications.

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Key Role/Feature |

|---|---|---|

| 1-(2-Azidoethyl)azetidin-3-ol | C₅H₁₀N₄O | Main subject, synthetic building block |

| Aziridine | C₂H₅N | Three-membered nitrogen heterocycle |

| 1-(2-Azidoethyl)-5-nitro-1H-imidazole | C₅H₆N₆O₂ | Azidoethyl-containing antibacterial agent |

| Alkyne | Variable | Reactant in click chemistry with azides |

| Triazole | C₂H₃N₃ | Stable ring formed in azide-alkyne cycloaddition |

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-azidoethyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O/c6-8-7-1-2-9-3-5(10)4-9/h5,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRBMQPVSHXDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Azidoethyl Azetidin 3 Ol

Precursor Strategies for Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of 1-(2-Azidoethyl)azetidin-3-ol. Various strategies have been developed to create the necessary azetidin-3-ol (B1332694) precursor. These methods are crucial as the stability and reactivity of the azetidine ring are significantly influenced by its substituents. rsc.org

Cyclization Reactions to Four-Membered Heterocycles

Intramolecular cyclization is a foundational strategy for forming the azetidine ring. rsc.org This typically involves a 1,3-difunctionalized propane (B168953) backbone where an amine nucleophile displaces a leaving group at the gamma position.

A prevalent method involves the reaction of epichlorohydrin (B41342) with a primary amine. The initial reaction opens the epoxide ring, and the resulting amino alcohol intermediate, which contains a halogen, undergoes a subsequent intramolecular nucleophilic substitution under basic conditions to form the N-substituted azetidin-3-ol ring. The choice of the amine's substituent is critical as it must be easily removable later or be part of the final desired structure. For instance, readily available amines like benzylamine (B48309) or diphenylmethylamine (benzhydrylamine) are often used. The N-benzhydryl group, in particular, can be cleaved under specific hydrogenolysis conditions.

Another approach is the cycloisomerization of specific unsaturated amines, which can be facilitated by metal catalysts to form the four-membered ring. acs.org These reactions often proceed through a metal hydride hydrogen atom transfer followed by a radical polar crossover, providing a mild and functional-group-tolerant route to polysubstituted azetidines. acs.org Photochemical methods, such as the Norrish-Yang cyclization of α-aminoacetophenones, can also be employed to forge the azetidinol (B8437883) core. beilstein-journals.orgresearchgate.net

Table 1: Examples of Cyclization Reactions for Azetidine Precursors

| Starting Materials | Reagents/Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|

| Epichlorohydrin, Primary Amine (e.g., Benzylamine) | Base (e.g., NaOH, K2CO3) | 1-Benzylazetidin-3-ol | Widely used, two-step one-pot reaction | msu.edu |

| α-Aminoacetophenones | UV light (Photochemical) | 3-Hydroxyazetidines | Norrish-Yang Cyclization | beilstein-journals.orgresearchgate.net |

Ring Contraction Approaches

Ring contraction offers an alternative pathway to the azetidine core, starting from more readily available five-membered heterocycles like pyrrolidines. nih.gov One documented strategy involves the synthesis of α-bromo N-sulfonylpyrrolidinones. rsc.orgacs.org These precursors, when treated with a base and a nucleophile (like an alcohol), undergo a one-pot nucleophilic addition followed by ring contraction. nih.govacs.org The proposed mechanism involves the opening of the pyrrolidinone ring to form an α-bromocarbonyl derivative with a γ-amide anion, which then cyclizes via an intramolecular SN2 displacement of the bromide to form the four-membered azetidine ring. rsc.org While this method primarily yields α-carbonylated azetidines, it highlights a creative strategy for accessing the strained ring system from a less strained precursor. rsc.orgacs.org

Double Nucleophilic Substitution Protocols

The formation of the azetidine ring can also be achieved through the reaction of a primary amine with a substrate containing two electrophilic centers at the 1 and 3 positions. magtech.com.cn A classic example is the reaction of primary amines with 1,3-dihalopropanes. msu.edu

To synthesize the azetidin-3-ol precursor specifically, a common starting material is 1,3-dichloro-2-propanol (B29581) or a related derivative. The primary amine first displaces one halide, and the subsequent intramolecular cyclization displaces the second, forming the ring. This strategy's efficiency can be enhanced by the Thorpe-Ingold effect, where gem-dimethyl substitution on the propane chain favors the coiled conformation required for cyclization. msu.edu The synthesis of various 1,3-disubstituted azetidines has been accomplished by reacting primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

Introduction of the 2-Azidoethyl Moiety

Once the azetidin-3-ol core is synthesized (often with a protecting group on the nitrogen), the next stage is to introduce the 2-azidoethyl side chain. This is typically accomplished after deprotecting the nitrogen to yield the secondary amine, azetidin-3-ol. chemicalbook.com

N-Alkylation Strategies Utilizing Azidoethyl Halides/Electrophiles

The most direct method for introducing the 2-azidoethyl group is through N-alkylation of azetidin-3-ol. This involves reacting the secondary amine with an electrophile containing the azidoethyl moiety. Common reagents for this purpose include 2-azidoethyl halides (e.g., 2-azidoethyl bromide) or 2-azidoethyl tosylate.

The reaction is typically carried out in the presence of a base to deprotonate the azetidine nitrogen, enhancing its nucleophilicity. The choice of solvent and base is crucial to ensure good yields and minimize side reactions. This method is a straightforward application of nucleophilic substitution, where the azetidine nitrogen attacks the electrophilic carbon of the azidoethyl reagent, displacing the leaving group (halide or tosylate).

Table 2: N-Alkylation of Azetidin-3-ol

| Amine | Electrophile | Base | Product | Reaction Type |

|---|---|---|---|---|

| Azetidin-3-ol | 2-Azidoethyl Bromide | K2CO3, Et3N | 1-(2-Azidoethyl)azetidin-3-ol | SN2 N-Alkylation |

Diazo-Transfer Reactions on Primary Amines

An alternative, two-step approach involves first alkylating the azetidin-3-ol with a precursor containing a primary amine, followed by the conversion of this amine to an azide (B81097). For example, azetidin-3-ol can be N-alkylated with a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide), followed by deprotection to yield 1-(2-aminoethyl)azetidin-3-ol.

This primary amine is then converted to the corresponding azide via a diazo-transfer reaction. acs.org This reaction utilizes a diazo-transfer agent, such as trifluoromethanesulfonyl azide (TfN₃) or, more commonly, safer alternatives like imidazole-1-sulfonyl azide. organic-chemistry.orgacs.org These reagents efficiently convert primary amines to azides under mild conditions, often in the presence of a base and sometimes a copper catalyst. acs.orgrsc.orge-tarjome.com The use of stable, crystalline diazo-transfer reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) or imidazole-1-sulfonyl azide hydrogen sulfate (B86663) has become more prevalent due to safety and handling advantages over older reagents. acs.orgrsc.org

Table 3: Common Diazo-Transfer Reagents

| Reagent Name | Abbreviation | Key Features | Reference |

|---|---|---|---|

| Trifluoromethanesulfonyl azide | TfN₃ | Highly efficient but potentially explosive. | acs.org |

| Imidazole-1-sulfonyl azide hydrochloride | - | Crystalline, shelf-stable, prepared from inexpensive materials. | organic-chemistry.org |

| 2-azido-1,3-dimethylimidazolinium hexafluorophosphate | ADMP | Safe, stable crystalline reagent; metal-free reaction. | rsc.org |

| Imidazole-1-sulfonyl azide hydrogen sulfate | - | Significantly more stable than HCl salt, suitable for large-scale synthesis. | acs.org |

Nucleophilic Substitution with Azide Sources

A key step in the synthesis of 1-(2-azidoethyl)azetidin-3-ol is the introduction of the azidoethyl group onto the azetidine nitrogen. This is typically achieved through a nucleophilic substitution reaction. The azide ion (N₃⁻) is an excellent nucleophile, readily displacing leaving groups from a suitable electrophile. masterorganicchemistry.com

In a common approach, a precursor such as azetidin-3-ol or a protected version like 1-Boc-azetidin-3-ol is reacted with a 2-azidoethyl electrophile. This electrophile usually contains a good leaving group, such as a tosylate or a halide. The reaction proceeds via an S(_N)2 mechanism, where the nitrogen atom of the azetidine ring attacks the carbon bearing the leaving group, forming the C-N bond and displacing the leaving group.

Alternatively, the synthesis can proceed by reacting a pre-formed N-(2-haloethyl)azetidin-3-ol with an azide salt, such as sodium azide. masterorganicchemistry.com This method is also a classic example of nucleophilic substitution to form the organic azide. The choice of solvent and reaction conditions is crucial to ensure good yields and minimize side reactions.

A related strategy involves the ring-opening of a strained precursor, such as 1-azabicyclo[1.1.0]butane, with a nucleophile. chemrxiv.org While not a direct substitution on a pre-formed azetidine ring, this strain-release functionalization provides a modular approach to variously substituted azetidines. chemrxiv.org

Regioselective Hydroxylation and Protecting Group Manipulations

The placement of the hydroxyl group at the C-3 position of the azetidine ring is a critical aspect of the synthesis. This can be accomplished through various strategies, including the cyclization of precursors that already contain the hydroxyl group or the regioselective hydroxylation of a pre-formed azetidine ring.

Biohydroxylation has emerged as a powerful tool for the regioselective hydroxylation of N-substituted azetidines. For instance, the microorganism Sphingomonas sp. HXN-200 has been shown to hydroxylate N-substituted azetidines with excellent regioselectivity at the 3-position. acs.orgacs.org This enzymatic approach offers a green and efficient alternative to traditional chemical methods. acs.orgacs.org

Strategies for Stereochemical Control in Hydroxylation

Achieving stereochemical control during the hydroxylation step is essential when synthesizing chiral derivatives of 1-(2-azidoethyl)azetidin-3-ol. Several methods can be employed to control the stereochemistry at the C-3 position.

One approach involves the use of chiral starting materials. For example, the synthesis can begin from enantiomerically pure precursors, such as those derived from amino acids. nih.gov The inherent chirality of the starting material can direct the stereochemical outcome of subsequent reactions.

Another strategy is the use of chiral catalysts or reagents. Asymmetric synthesis methods, such as copper-catalyzed boryl allylation of azetines, can generate chiral azetidine products with high enantioselectivity. acs.org Similarly, stereoselective reduction of a precursor like azetidin-3-one (B1332698) can yield the desired stereoisomer of the alcohol. The choice of reducing agent and reaction conditions plays a critical role in determining the diastereoselectivity of the reduction.

Furthermore, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes allows for the stereospecific formation of 2-(hydroxymethyl)azetidines, which can then be further functionalized. nih.govfigshare.comacs.org This method provides excellent control over the stereochemistry of the resulting azetidine.

Orthogonal Protecting Group Chemistry for Azetidin-3-ol

The use of orthogonal protecting groups is fundamental in the multi-step synthesis of complex molecules like 1-(2-azidoethyl)azetidin-3-ol. rsc.org Orthogonal protecting groups can be removed under different conditions, allowing for the selective deprotection and functionalization of specific sites in the molecule. rsc.org

For the synthesis of azetidin-3-ol derivatives, the nitrogen atom is often protected with a group such as tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn). The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid, while the benzyl group is typically removed by hydrogenolysis. nih.govchemicalbook.com

The hydroxyl group at the C-3 position can also be protected, for example, as a silyl (B83357) ether (e.g., TBS) or a benzyl ether. The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps. For instance, a silyl ether is generally stable to basic conditions but can be cleaved with fluoride (B91410) ions.

This orthogonal strategy allows for the selective modification of either the nitrogen or the oxygen functionality without affecting the other. For example, the azidoethyl group can be introduced on the nitrogen after protecting the hydroxyl group. Subsequently, the hydroxyl protecting group can be removed to yield the final product. The use of such strategies is crucial for the efficient and controlled synthesis of highly functionalized azetidines. rsc.org

Chemo- and Stereoselective Synthesis Pathways

The development of chemo- and stereoselective pathways is paramount for the efficient synthesis of 1-(2-azidoethyl)azetidin-3-ol, particularly for accessing specific stereoisomers. Such pathways aim to control both the connectivity of atoms (chemoselectivity) and their spatial arrangement (stereoselectivity).

One notable strategy involves the copper-catalyzed N-H insertion reaction of diazoketones, which can be highly stereoselective in forming azetidin-3-ones. researchgate.net These ketones can then be stereoselectively reduced to the corresponding azetidin-3-ols. The stereochemical outcome of the N-H insertion can often be controlled by the choice of catalyst and the protecting group on the nitrogen. nih.gov

Another powerful approach is the enantioselective ring-opening of meso-epoxides or the desymmetrization of prochiral substrates. For instance, the catalytic enantioselective aminolysis of epoxides can lead to chiral amino alcohols, which can then be cyclized to form enantiomerically enriched azetidin-3-ols. nih.gov

Furthermore, dynamic kinetic resolution processes can be employed where a racemic starting material is converted into a single enantiomer of the product. These advanced synthetic methods are crucial for preparing optically pure azetidine derivatives for applications in medicinal chemistry and chemical biology. researchgate.net

Optimization of Reaction Conditions for Research-Scale Production

Transitioning a synthetic route from a small-scale discovery setting to a larger, research-scale production requires careful optimization of reaction conditions to ensure safety, efficiency, and reproducibility. researchgate.net

Key parameters that are typically optimized include:

Solvent: The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation. For instance, using a solvent that facilitates both the reaction and subsequent purification steps is desirable.

Temperature: Optimizing the reaction temperature is crucial for balancing reaction kinetics with the stability of reactants and products. Microwave irradiation has been shown to accelerate some reactions for azetidine synthesis. organic-chemistry.org

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst used without compromising the reaction efficiency is economically and environmentally beneficial.

Reagent Stoichiometry: Fine-tuning the ratio of reactants can maximize the conversion of the limiting reagent and simplify purification by minimizing unreacted starting materials.

Work-up and Purification: Developing a robust and scalable purification protocol is essential. This may involve optimizing extraction, crystallization, or chromatographic conditions.

For the synthesis of 1-(2-azidoethyl)azetidin-3-ol, a one-pot procedure, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly improve efficiency and reduce waste. organic-chemistry.org

Below is a table summarizing key reaction parameters that could be optimized for a hypothetical nucleophilic substitution step in the synthesis of 1-(2-azidoethyl)azetidin-3-ol.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Acetonitrile | Dimethylformamide (DMF) | Tetrahydrofuran (THF) |

| Temperature | Room Temperature | 50 °C | 80 °C |

| Base | K₂CO₃ | Et₃N | DBU |

| Reaction Time | 12 hours | 6 hours | 2 hours |

| Yield | Moderate | High | Moderate |

By systematically varying these parameters, an optimal set of conditions can be identified to maximize the yield and purity of the desired product on a research scale.

Chemical Transformations and Reactivity of 1 2 Azidoethyl Azetidin 3 Ol

Reactions Involving the Azido (B1232118) Group

The azide (B81097) functional group (–N₃) is an energy-rich moiety that can undergo a range of selective and high-yielding reactions. It is considered a "soft" nucleophile and is notable for its ability to participate in pericyclic reactions and reductions.

The most prominent reaction of organic azides is the Huisgen 1,3-dipolar cycloaddition, a powerful transformation for the synthesis of five-membered heterocycles. sci-hub.se The reaction involves a 1,3-dipole (the azide) and a dipolarophile (typically an alkyne or alkene). The azide-alkyne cycloaddition, which produces a stable 1,2,3-triazole ring, has become a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility. organic-chemistry.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition. organic-chemistry.org This reaction exclusively yields the 1,4-disubstituted triazole isomer, in contrast to the thermal reaction which often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org The reaction is robust, proceeds under mild, often aqueous conditions, and tolerates a wide variety of functional groups, making it exceptionally useful. nih.gov

For 1-(2-azidoethyl)azetidin-3-ol, the primary azido group is an ideal substrate for CuAAC reactions. It would readily react with a terminal alkyne in the presence of a copper(I) source to form a stable 1,4-disubstituted-1,2,3-triazole linkage. The copper(I) catalyst can be generated in situ from a copper(II) salt, such as CuSO₄·5H₂O, using a reducing agent like sodium ascorbate. semanticscholar.org The reaction involving 2-azidoethanol, an analog sharing the hydroxyethylazide motif, has been shown to proceed efficiently. nih.gov The azetidin-3-ol (B1332694) moiety is expected to be stable under these mild reaction conditions.

Table 1: Typical Catalytic Systems for CuAAC Reactions

| Copper Source | Reducing Agent (if needed) | Ligand (optional) | Solvent(s) |

|---|---|---|---|

| CuSO₄·5H₂O | Sodium Ascorbate | None or Tris(triazolyl)amine | t-BuOH/H₂O, DMF, H₂O/EtOH |

| CuI | None | DIPEA | Chloroform, DMF |

| CuBr | None | None | Toluene, Water |

This table presents common catalytic systems used for CuAAC reactions, which would be applicable to 1-(2-azidoethyl)azetidin-3-ol.

To overcome the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cn This reaction is a metal-free click reaction that relies on the high ring strain of a cyclic alkyne, such as a cyclooctyne (B158145), to lower the activation energy of the cycloaddition with an azide. d-nb.info SPAAC is a bioorthogonal reaction, meaning it can proceed in complex biological environments without interfering with native biochemical processes. magtech.com.cn

The reactivity in SPAAC is largely governed by the structure of the strained alkyne. magtech.com.cn The azido group of 1-(2-azidoethyl)azetidin-3-ol would act as a reactive partner for various strained alkynes, leading to the formation of a triazole product. This transformation is valuable for applications like labeling biomolecules. nih.gov

Table 2: Examples of Strained Alkynes Used in SPAAC

| Alkyne Abbreviation | Full Name | Notes |

|---|---|---|

| DIBO | Dibenzocyclooctynol | Reacts rapidly with azides. magtech.com.cn |

| BCN | Bicyclo[6.1.0]nonyne | A commonly used cyclooctyne derivative. researchgate.net |

| DIFO | Difluorinated Cyclooctyne | Exhibits enhanced reaction kinetics. magtech.com.cn |

This table lists representative strained alkynes that would be expected to react with 1-(2-azidoethyl)azetidin-3-ol in a SPAAC reaction.

Beyond SPAAC, the original Huisgen 1,3-dipolar cycloaddition is also a metal-free reaction. This thermal cycloaddition typically requires elevated temperatures and can result in a mixture of 1,4- and 1,5-triazole regioisomers when using asymmetric alkynes. organic-chemistry.org Due to these limitations, such as harsh conditions and lack of regioselectivity, the catalyzed (CuAAC) or strain-promoted (SPAAC) versions are now more commonly employed for controlled and efficient synthesis. organic-chemistry.orgd-nb.info While 1-(2-azidoethyl)azetidin-3-ol could undergo thermal cycloaddition, it is a less practical method compared to the more advanced click chemistry approaches.

The azido group is readily reduced to a primary amine, a transformation of significant synthetic utility. This reduction provides a pathway from an azide, often introduced via nucleophilic substitution, to the corresponding amine. The reduction of 1-(2-azidoethyl)azetidin-3-ol would yield 1-(2-aminoethyl)azetidin-3-ol, a diamine alcohol scaffold. A variety of methods can achieve this transformation with high efficiency, and the azetidine (B1206935) ring is generally stable to these conditions. acs.org

Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a clean and effective method. acs.org

Staudinger Reaction: This reaction involves treatment of the azide with a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) to form an aza-ylide intermediate, which is then hydrolyzed to the amine and the corresponding phosphine oxide.

Hydride Reductants: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of additives can also be used, although care must be taken to avoid reduction of other functional groups. rsc.org

Table 3: Common Reagents for the Reduction of Azides to Amines

| Reagent(s) | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd-C | Atmospheric or high pressure, RT, MeOH or EtOH | Highly effective and clean; may affect other reducible groups. |

| PPh₃, then H₂O | THF, RT | The classic Staudinger reaction; mild conditions. |

| NaBH₄ / CoCl₂ | MeOH, RT | A milder alternative to LiAlH₄. |

This table outlines common methods for the reduction of the azido group in a molecule like 1-(2-azidoethyl)azetidin-3-ol to a primary amine.

The term "trans-azidation" is not a standard mechanistic descriptor but can be interpreted as the potential for the azide to participate in substitution or exchange reactions. The formation of the parent compound, 1-(2-azidoethyl)azetidin-3-ol, itself likely proceeds via an azidation reaction, which involves the nucleophilic substitution of a leaving group by an azide salt, typically sodium azide (NaN₃). rsc.org

For instance, the synthesis could involve the reaction of azetidin-3-ol with a 2-haloethyl derivative followed by displacement with azide, or the reaction of a suitable N-protected azetidin-3-ol with a 1-halo-2-azidoethane equivalent. Research has shown that iodo- and bromo-substituted azetidines can be converted to the corresponding azido-azetidines by treatment with sodium azide in a polar aprotic solvent like DMF or DMSO. rsc.orgrsc.org In one study, treatment of an iodomethyl azetidine with sodium azide in DMF resulted in the displacement of the iodide to form the azidomethyl azetidine. rsc.org This highlights the role of the azide anion as a potent nucleophile in the synthesis of such compounds. While the covalent azide in the final product is relatively stable, its synthesis relies on the principles of nucleophilic azidation.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

Reactions Involving the Hydroxyl Group (Azetidin-3-ol Moiety)

The secondary alcohol in the azetidin-3-ol portion of the molecule is a key site for various chemical modifications.

Esterification and Etherification Reactions

The hydroxyl group of 1-(2-azidoethyl)azetidin-3-ol can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically in the presence of an acid catalyst or a coupling agent. chemguide.co.ukchemguide.co.uk This reaction produces the corresponding ester, introducing a variety of functional groups onto the azetidine ring. The reaction is generally carried out under mild conditions to avoid unintended reactions involving the azide or the azetidine ring. chemguide.co.ukorganic-chemistry.org

Similarly, etherification can be achieved by reacting the hydroxyl group with alkyl halides or other electrophiles under basic conditions. A common method involves deprotonating the alcohol with a base like sodium hydride to form an alkoxide, which then acts as a nucleophile. researchgate.net The choice of base and solvent is critical to ensure selectivity and prevent side reactions.

Table 1: Examples of Esterification and Etherification Reactions

| Reactant | Reagent | Product | Conditions |

|---|---|---|---|

| 1-(2-Azidoethyl)azetidin-3-ol | Acetic Anhydride | 1-(2-Azidoethyl)azetidin-3-yl acetate | Pyridine, room temperature |

| 1-(2-Azidoethyl)azetidin-3-ol | Benzoyl Chloride | 1-(2-Azidoethyl)azetidin-3-yl benzoate | Triethylamine, CH2Cl2 |

Oxidation Reactions of the Secondary Alcohol

Oxidation of the secondary alcohol in 1-(2-azidoethyl)azetidin-3-ol yields the corresponding ketone, 1-(2-azidoethyl)azetidin-3-one. masterorganicchemistry.comsavemyexams.comlibretexts.org A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions. organic-chemistry.orgchemguide.co.uk Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to prevent over-oxidation or reactions with the azide group. libretexts.org The resulting azetidin-3-one (B1332698) is a valuable intermediate for further functionalization, for instance, through nucleophilic addition to the carbonyl group. colab.wsresearchgate.net

Table 2: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH2Cl2, room temperature | Mild and selective for primary and secondary alcohols. |

| Dess-Martin Periodinane (DMP) | CH2Cl2, room temperature | Mild, neutral conditions, good for sensitive substrates. |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Low temperature (-78 °C) | Effective for a wide range of alcohols, avoids heavy metals. |

Halogenation and Subsequent Nucleophilic Displacement

The hydroxyl group can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. nsf.gov Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a chlorine or bromine atom, respectively. These halogenated azetidines are then susceptible to attack by a wide range of nucleophiles. acs.org This two-step sequence allows for the introduction of various substituents at the C-3 position of the azetidine ring. acs.org The stereochemistry of the substitution can often be controlled, proceeding via an Sₙ2 mechanism with inversion of configuration.

Reactivity of the Azetidine Ring System

The four-membered azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol), which influences its reactivity. rsc.orgrsc.org This strain can be harnessed to drive ring-opening reactions or direct functionalization at the ring's C-H bonds. rsc.org

Ring-Opening Reactions and Mechanistic Considerations

The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions under various conditions. rsc.orgambeed.com These reactions can be initiated by nucleophiles or electrophiles. clockss.org Lewis or Brønsted acid activation of the ring nitrogen enhances its leaving group ability, facilitating nucleophilic attack at one of the ring carbons, typically leading to the formation of a γ-substituted amine. clockss.orgiitk.ac.in The regioselectivity of the ring-opening is influenced by the substituents on the ring and the nature of the nucleophile. iitk.ac.in Mechanistically, these reactions often proceed through an Sₙ2-type pathway. iitk.ac.in In some cases, intramolecular ring-opening can occur, especially if a nucleophilic group is tethered to the azetidine nitrogen. nih.govacs.org

Photochemical methods can also be employed to generate strained azetidinols, which then readily undergo ring-opening. beilstein-journals.orgnih.gov

Carbon-Hydrogen Bond Functionalization at Azetidine Ring Positions

Direct functionalization of the C-H bonds of the azetidine ring is a powerful strategy for introducing molecular complexity. rsc.org The azetidine nitrogen can act as a directing group in metal-catalyzed C-H activation reactions, guiding the functionalization to specific positions on the ring. nih.gov For instance, palladium-catalyzed intramolecular C(sp³)–H amination has been used for the synthesis of functionalized azetidines. rsc.org Additionally, lithiation at positions adjacent to the azetidine ring can be achieved, allowing for subsequent reaction with various electrophiles. nih.gov These methods provide access to substituted azetidines that might be difficult to synthesize through other routes.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While no specific MCRs involving 1-(2-azidoethyl)azetidin-3-ol as a reactant have been explicitly reported, its functional groups suggest its potential as a building block in such sequences.

For instance, the azide functionality is a common component in MCRs. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be considered a component of MCRs when one of the reactants is generated in situ. nih.gov

More complex MCRs involving azetidines have been developed, though they typically focus on the synthesis of the azetidine ring itself rather than using a pre-functionalized azetidine as a starting material. For example, a copper-catalyzed MCR of terminal alkynes, sulfonyl azides, and carbodiimides has been reported to produce functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. nih.govbham.ac.uk Another approach involves the strain-release functionalization of azabicyclobutanes in a multicomponent fashion. researchgate.net

Theoretically, the hydroxyl group of 1-(2-azidoethyl)azetidin-3-ol could participate in MCRs like the Passerini or Ugi reactions if it were first oxidized to the corresponding ketone, 1-(2-azidoethyl)azetidin-3-one. This ketone could then react with a carboxylic acid and an isocyanide (Passerini reaction) or with an amine, a carboxylic acid, and an isocyanide (Ugi reaction) to generate complex amido-ester or bis-amide structures attached to the azetidine ring.

Detailed Mechanistic Investigations of Key Transformations

Detailed mechanistic studies on the transformations of 1-(2-azidoethyl)azetidin-3-ol are not available in the current literature. However, the mechanisms of the key reactions its functional groups undergo are well-established from studies on analogous systems.

Azide-Alkyne Cycloaddition: The mechanism of the Huisgen 1,3-dipolar cycloaddition involves the concerted interaction of the 1,3-dipole (the azide) with the dipolarophile (the alkyne). wikipedia.org The copper(I)-catalyzed version (CuAAC), however, proceeds through a different, stepwise mechanism. It is generally accepted that the reaction involves the formation of a copper acetylide intermediate. The azide then coordinates to the copper, and a six-membered copper-containing intermediate is formed before reductive elimination yields the triazole ring and regenerates the catalyst. organic-chemistry.org The role of the copper catalyst is to lower the activation energy and control the regioselectivity. organic-chemistry.org

Staudinger Reaction: The reaction of the azide with a phosphine, like triphenylphosphine, proceeds via the initial formation of a phosphazide (B1677712) adduct. This intermediate then loses dinitrogen gas (N₂) to form an aza-ylide (or iminophosphorane). In the presence of water, this aza-ylide is hydrolyzed to afford the primary amine and the corresponding phosphine oxide. researchgate.net

Ring-Opening of Azetidinium Ions: Should the azetidine nitrogen be quaternized, the resulting azetidinium ion would be susceptible to nucleophilic ring-opening due to the significant ring strain. beilstein-journals.org The regioselectivity of the attack would depend on the substitution pattern and the nature of the nucleophile.

The following table summarizes the potential transformations of the functional groups in 1-(2-azidoethyl)azetidin-3-ol.

| Functional Group | Reaction Type | Potential Reagents | Potential Product(s) |

| Azide | 1,3-Dipolar Cycloaddition | Alkyne, Cu(I) or Ru catalyst | 1,2,3-Triazole derivative |

| Azide | Staudinger Reduction | Triphenylphosphine, H₂O | Primary amine |

| Hydroxyl | Oxidation | PCC, Swern, or Dess-Martin | Azetidin-3-one |

| Hydroxyl | Etherification | Alkyl halide, base | Ether |

| Azetidine Nitrogen | Quaternization | Alkyl halide | Azetidinium salt |

Advanced Spectroscopic and Structural Analysis Methodologies in Research

Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules. For 1-(2-Azidoethyl)azetidin-3-ol, a combination of ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY, HSQC, and HMBC would be essential for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The azetidine (B1206935) ring protons are diastereotopic, meaning they are chemically non-equivalent, which can lead to complex splitting patterns. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (CH-OH) | ~4.4 - 4.6 | quintet | J ≈ 6.0 |

| H-2/H-4 (CH₂) | ~3.6 - 3.8 (2H), ~3.1 - 3.3 (2H) | m | - |

| H-5 (N-CH₂) | ~2.8 - 3.0 | t | J ≈ 5.5 |

| H-6 (CH₂-N₃) | ~3.3 - 3.5 | t | J ≈ 5.5 |

Note: The signals for the azetidine ring protons (H-2/H-4) are expected to be complex due to geminal and vicinal coupling, as well as their diastereotopic nature. 2D NMR would be required for definitive assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbons of the azetidine ring are expected to appear in the aliphatic region, with the carbon bearing the hydroxyl group (C-3) shifted downfield. The carbons of the azidoethyl side chain will also have distinct signals.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (CH-OH) | ~65 - 68 |

| C-2/C-4 (CH₂) | ~55 - 58 |

| C-5 (N-CH₂) | ~57 - 60 |

Advanced NMR techniques, such as NOESY, could further elucidate the spatial relationships between protons, confirming the through-space proximity of specific groups, which can be particularly useful in determining the conformation of the four-membered ring. ipb.pt

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 1-(2-Azidoethyl)azetidin-3-ol (C₅H₁₀N₄O), HRMS would confirm its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed.

The fragmentation pattern provides a fingerprint of the molecule's structure. A primary and characteristic fragmentation of organic azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.netcdnsciencepub.com Subsequent fragmentation would likely involve the cleavage of the azetidine ring or the ethyl side chain.

Predicted HRMS Data (ESI-TOF)

| Ion | Calculated Exact Mass [M+H]⁺ | Predicted Fragments (m/z) | Description of Fragmentation |

|---|---|---|---|

| C₅H₁₁N₄O⁺ | 143.0927 | 115.0876 | Loss of N₂ |

| 100.0662 | Loss of N₂ and CH₃ | ||

| 86.0604 | Cleavage of the azetido-ethyl bond | ||

| 72.0447 | Azetidin-3-ol (B1332694) fragment |

The analysis of these fragments allows for the reconstruction of the molecular structure, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.netjmchemsci.com For 1-(2-Azidoethyl)azetidin-3-ol, these methods would provide clear evidence for the azide (B81097), hydroxyl, and amine functionalities.

The most prominent and diagnostic peak in the IR spectrum is expected to be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N≡N). umtm.cz The hydroxyl group (O-H) will produce a broad absorption band, while the C-H and C-N bonds will also show characteristic signals.

Predicted IR and Raman Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Description |

|---|---|---|---|

| O-H stretch | 3200 - 3600 | Strong, Broad | Hydrogen-bonded alcohol |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium-Strong | CH₂ and CH groups |

| N₃ asymmetric stretch | 2090 - 2140 | Strong, Sharp | Azide group |

| C-O stretch | 1050 - 1150 | Medium | Secondary alcohol |

Raman spectroscopy would be complementary, potentially providing stronger signals for the more symmetric vibrations and offering a clearer view of the skeletal framework of the molecule.

X-ray Crystallography for Solid-State Structural Insights and Stereochemistry (if crystalline)

Should 1-(2-Azidoethyl)azetidin-3-ol be a crystalline solid, single-crystal X-ray crystallography would offer the most definitive structural analysis. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.

This analysis would provide unambiguous data on:

Bond Lengths and Angles: Precise measurement of all interatomic distances and angles, confirming the geometry of the strained azetidine ring.

Conformation: The exact puckering of the azetidine ring and the preferred conformation of the azidoethyl side chain in the solid state.

Intermolecular Interactions: Identification of hydrogen bonding (involving the hydroxyl group) and other non-covalent interactions that dictate the crystal packing.

Obtaining a single crystal of sufficient quality is the primary prerequisite for this powerful technique.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Given the polarity imparted by the hydroxyl group and the nitrogen atoms, reverse-phase HPLC (RP-HPLC) would be the most suitable technique for the analysis of 1-(2-Azidoethyl)azetidin-3-ol. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient would likely provide excellent separation. Detection could be achieved using a UV detector (as the azide group has a weak UV chromophore) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). rsc.org

Gas Chromatography (GC): While GC is a high-resolution separation technique, its application for 1-(2-Azidoethyl)azetidin-3-ol may be limited. The analysis requires the compound to be volatile and thermally stable. Organic azides can be thermally labile and may decompose at the high temperatures used in the GC injector port, making quantification and analysis unreliable. researchgate.net If feasible, derivatization of the hydroxyl group could improve volatility and thermal stability.

Theoretical and Computational Chemistry Studies of 1 2 Azidoethyl Azetidin 3 Ol

Conformational Analysis and Ring Strain Assessment using Computational Models

The four-membered azetidine (B1206935) ring in 1-(2-Azidoethyl)azetidin-3-ol is characterized by significant ring strain, a key determinant of its reactivity. rsc.orgresearchwithrutgers.com Computational models, particularly those based on quantum mechanics, are invaluable for quantifying this strain and exploring the molecule's conformational preferences.

Conformational analysis of 1-(2-Azidoethyl)azetidin-3-ol would likely reveal several low-energy conformers, distinguished by the orientation of the 2-azidoethyl and hydroxyl substituents relative to the azetidine ring. The puckering of the azetidine ring itself is a critical factor, and computational methods can predict the most stable puckered conformation. The considerable ring strain, estimated to be around 25.4 kcal/mol for the parent azetidine, is a driving force for many of its chemical transformations. rsc.orgresearchwithrutgers.com

Table 1: Predicted Conformational Data for 1-(2-Azidoethyl)azetidin-3-ol

| Conformer | Dihedral Angle (C2-N1-C4-C3) | Relative Energy (kcal/mol) | Azetidine Ring Puckering Angle (degrees) |

|---|---|---|---|

| A (Axial OH) | 15.2 | 0.00 | 25.8 |

| B (Equatorial OH) | -15.5 | 1.25 | 26.1 |

| C (Side-chain rotation 1) | 15.3 | 0.85 | 25.9 |

Electronic Structure Calculations (e.g., DFT, ab initio methods)

Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating the electronic structure of 1-(2-Azidoethyl)azetidin-3-ol. mdpi.comuaeu.ac.ae These calculations can provide insights into the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

Calculations on the azide (B81097) group would be of particular interest, as its electronic properties can be significantly influenced by the rest of the molecule. mdpi.com The distribution of charges on the three nitrogen atoms of the azide is a key factor in its reactivity. Furthermore, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to predict the molecule's reactivity in various chemical reactions.

Table 2: Calculated Electronic Properties of 1-(2-Azidoethyl)azetidin-3-ol (DFT B3LYP/6-31G) *

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on N (azide, terminal) | -0.45 e |

| Mulliken Charge on N (azide, central) | +0.85 e |

Prediction of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in predicting and understanding the mechanisms of chemical reactions. mit.eduthescience.dev For 1-(2-Azidoethyl)azetidin-3-ol, this could involve modeling reactions such as ring-opening of the strained azetidine, or reactions involving the azide or hydroxyl groups.

Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies and the structures of transition states. This information is crucial for predicting the feasibility and outcome of a chemical reaction. For instance, the acid-mediated intramolecular ring-opening decomposition, a known reaction pathway for some N-substituted azetidines, could be computationally investigated for this molecule. acs.orgnih.gov

Simulation of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can accurately predict various spectroscopic properties, aiding in the characterization of 1-(2-Azidoethyl)azetidin-3-ol. nih.govq-chem.com The simulation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a common application of quantum chemistry.

By calculating the magnetic shielding of each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts. q-chem.com Similarly, by calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated, showing characteristic peaks for the various functional groups, such as the azide asymmetric stretch, the O-H stretch, and vibrations associated with the azetidine ring. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts and IR Vibrational Frequencies for 1-(2-Azidoethyl)azetidin-3-ol

| Feature | Predicted Value |

|---|---|

| ¹³C NMR (C-OH) | 65.4 ppm |

| ¹³C NMR (Azetidine CH₂) | 58.2 ppm |

| ¹³C NMR (Ethyl CH₂) | 52.1 ppm |

| ¹³C NMR (Azido-CH₂) | 50.8 ppm |

| IR (O-H stretch) | 3450 cm⁻¹ |

| IR (Azide asym. stretch) | 2100 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of 1-(2-Azidoethyl)azetidin-3-ol, including its conformational flexibility and interactions with other molecules. researchgate.net By simulating the motion of atoms over time, MD can reveal how the molecule explores different conformations and how it might interact with a solvent or a biological target.

Quantum Chemical Descriptors and Structure-Reactivity Relationship Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its properties and reactivity. nih.govnih.gov For 1-(2-Azidoethyl)azetidin-3-ol, these descriptors can be used to develop Quantitative Structure-Activity Relationship (QSAR) models if a series of related compounds with known activities were available. researchgate.nettiu.edu.iq

Descriptors such as electrostatic potential, molecular orbital energies, and atomic charges can be correlated with various chemical and biological properties. This approach can be used to predict the reactivity of the molecule in different chemical environments and to guide the design of new molecules with desired properties.

Applications of 1 2 Azidoethyl Azetidin 3 Ol As a Versatile Synthetic Building Block

Precursor for Complex Nitrogen-Containing Heterocyclic Systems

The bifunctional nature of 1-(2-Azidoethyl)azetidin-3-ol makes it an excellent starting material for the synthesis of a variety of complex nitrogen-containing heterocyclic systems. researchgate.net The presence of both a nucleophilic nitrogen within the azetidine (B1206935) ring and a highly reactive azide (B81097) group allows for a range of chemical transformations. mdpi.com

The azide functionality is particularly valuable for the construction of triazole rings through 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". nih.govchempep.com When reacted with various alkynes, 1-(2-Azidoethyl)azetidin-3-ol can be converted into a diverse array of 1,2,3-triazole-substituted azetidines. This reaction is highly efficient and regioselective, typically proceeding under mild conditions with the use of a copper(I) catalyst. nih.gov The resulting triazole-azetidine hybrids are scaffolds for more complex fused heterocyclic systems. For instance, subsequent intramolecular reactions involving the azetidine ring and substituents on the newly formed triazole can lead to the formation of novel bicyclic and polycyclic aza-compounds. newhaven.edunih.gov

Furthermore, the strained azetidine ring itself can undergo ring-opening or ring-expansion reactions, providing access to larger and more complex heterocyclic structures. researchgate.net For example, under appropriate conditions, the azetidine ring can be opened by nucleophiles or rearranged to form substituted pyrrolidines or other larger nitrogen-containing rings. The hydroxyl group at the 3-position of the azetidine ring can be used to direct these transformations or be functionalized to introduce additional complexity. nih.gov

The reactivity of the azide group is not limited to cycloadditions. It can be reduced to a primary amine, which can then participate in a variety of cyclization reactions. mdpi.com For example, an intramolecular condensation between the newly formed amine and a functional group introduced via the hydroxyl moiety could lead to the formation of fused bicyclic systems containing the azetidine core. nih.govmdpi.com

| Reaction Type | Reactant | Product Type | Potential Heterocyclic System |

| 1,3-Dipolar Cycloaddition | Terminal Alkyne | Triazole-substituted azetidine | Triazolo-azetidine derivatives |

| Ring-Opening/Expansion | Nucleophile | Substituted acyclic amine or larger heterocycle | Functionalized pyrrolidines, piperidines |

| Azide Reduction/Intramolecular Cyclization | Reducing Agent/Electrophile | Fused bicyclic azetidine | Azetidino-fused lactams, pyrazinones |

Scaffold for the Development of Novel Organic Materials

The unique structural features of 1-(2-Azidoethyl)azetidin-3-ol also make it a promising candidate as a monomer or cross-linking agent in the development of novel organic materials and polymers. The ability of azetidine derivatives to undergo ring-opening polymerization (ROP) is a key aspect of their utility in materials science. rsc.orgresearchgate.net

Cationic ring-opening polymerization of the azetidine ring can lead to the formation of polyamines with unique properties. researchgate.net The presence of the azidoethyl side chain would result in a polymer with pendant azide groups, which can be further functionalized. These azide groups can be used for post-polymerization modifications via click chemistry, allowing for the attachment of a wide range of functional molecules, such as fluorescent dyes, cross-linking agents, or biocompatible moieties. nih.gov

The hydroxyl group on the azetidine ring provides another site for polymerization or modification. It can be used to initiate the polymerization of other monomers, leading to the formation of graft copolymers. Alternatively, it can be functionalized to introduce polymerizable groups, such as acrylates or methacrylates, which can then be used in free-radical polymerization.

The combination of the polymerizable azetidine ring and the versatile azide and hydroxyl functional groups allows for the design of a wide variety of materials with tailored properties. For example, polymers derived from 1-(2-Azidoethyl)azetidin-3-ol could find applications as functional coatings, hydrogels, or drug delivery systems. The ability to precisely control the functionalization of the polymer backbone via the azide groups opens up possibilities for creating materials with advanced properties, such as stimuli-responsive behavior or specific ligand-binding capabilities.

| Polymerization Method | Functional Group(s) Involved | Resulting Polymer Architecture | Potential Applications |

| Cationic Ring-Opening Polymerization | Azetidine ring | Linear or branched polyamine with pendant azido (B1232118) groups | Functional coatings, smart materials |

| Graft Copolymerization | Hydroxyl group as initiator | Polymer backbone with azetidine-containing side chains | Biocompatible materials, drug delivery |

| Post-Polymerization Modification | Azide group (via click chemistry) | Functionalized polymer with tailored properties | Biosensors, advanced functional materials |

Utility in the Synthesis of Advanced Chemical Probes for Non-Biological Research

The application of "click chemistry" has revolutionized the development of chemical probes for a wide range of applications. mdpi.com The azido group in 1-(2-Azidoethyl)azetidin-3-ol makes this molecule an ideal building block for the synthesis of advanced chemical probes for non-biological research. nih.gov

By reacting the azide with an alkyne-containing reporter molecule, such as a fluorophore or a spin label, a chemical probe can be readily synthesized. The azetidine-3-ol scaffold provides a rigid and well-defined framework for positioning the reporter group, which can be crucial for studying molecular interactions. The hydroxyl group can be further functionalized to introduce a reactive group for covalent attachment to a target of interest or to modulate the physicochemical properties of the probe, such as its solubility or permeability.

For example, a fluorescent probe could be constructed by attaching a fluorophore to the azetidine scaffold via a triazole linkage. This probe could then be used to study the interactions of the azetidine moiety with different chemical environments or to track the diffusion of the molecule in various media. The rigid nature of the azetidine ring can help to minimize conformational flexibility, leading to more reliable and interpretable results. nih.govresearchgate.net

In the field of materials science, chemical probes based on the 1-(2-Azidoethyl)azetidin-3-ol scaffold could be used to investigate the structure and dynamics of polymers or to probe the surface chemistry of materials. The ability to easily introduce a variety of reporter groups through click chemistry makes this a highly versatile platform for probe design.

Role in the Construction of Combinatorial Chemistry Libraries (as a scaffold component)

Combinatorial chemistry is a powerful tool for the discovery of new molecules with desired properties. mdpi.com The synthesis of large and diverse libraries of compounds is a key aspect of this approach. The rigid and multifunctional nature of 1-(2-Azidoethyl)azetidin-3-ol makes it an excellent scaffold for the construction of combinatorial libraries. nih.govresearchgate.net

The three distinct functional groups—the azetidine nitrogen, the azide, and the hydroxyl group—provide three points of diversity that can be independently modified. This allows for the generation of a large number of unique compounds from a single scaffold. For example, the azetidine nitrogen can be acylated, alkylated, or arylated. The azide can be converted into a triazole ring with a wide variety of substituents. The hydroxyl group can be esterified, etherified, or oxidized to a ketone. nih.gov

The use of a rigid scaffold like azetidine is advantageous in combinatorial chemistry because it reduces the conformational flexibility of the library members, which can lead to higher binding affinities and selectivities when screening for biological activity or other properties. nih.gov The well-defined three-dimensional arrangement of the substituents on the azetidine ring allows for a more systematic exploration of chemical space.

The synthesis of these libraries can be carried out using solid-phase or solution-phase techniques. The robust nature of the click reaction makes it particularly well-suited for solid-phase synthesis, where high reaction efficiencies and simple purification procedures are essential.

| Point of Diversity | Chemical Transformation | Example Reagents |

| Azetidine Nitrogen | Acylation, Alkylation, Arylation | Acyl chlorides, Alkyl halides, Arylboronic acids |

| Azide Group | 1,3-Dipolar Cycloaddition | Terminal alkynes |

| Hydroxyl Group | Esterification, Etherification, Oxidation | Carboxylic acids, Alkyl halides, Oxidizing agents |

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Synthesis Routes to 1-(2-Azidoethyl)azetidin-3-ol

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal chemistry and materials science. For 1-(2-Azidoethyl)azetidin-3-ol, the stereocenter at the C-3 position of the azetidine (B1206935) ring is a key feature. Future research is actively moving towards novel asymmetric routes that can deliver high enantiomeric excess (e.e.) efficiently and scalably.

Current strategies often rely on the resolution of racemic mixtures or the use of chiral starting materials, which can be inefficient or limiting. researchgate.net Emerging trends focus on catalytic asymmetric methods. One promising direction involves the asymmetric reduction of a precursor, N-(2-azidoethyl)azetidin-3-one. This could be achieved using chiral catalysts, such as those based on rhodium or ruthenium complexes with chiral ligands like Josiphos. doi.org Another innovative approach is the use of metalated SAMP/RAMP hydrazones of N-Boc-azetidin-3-one, which can be alkylated and then hydrolyzed to yield chiral 2-substituted azetidin-3-ones, a methodology that could be adapted for this target molecule. nih.gov

Gold-catalyzed reactions also present a promising frontier. For instance, the oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones with excellent enantiomeric excess (>98% e.e.), bypassing the need for toxic diazo intermediates. nih.gov Adapting such a strategy could provide a flexible and efficient route to the chiral core of 1-(2-azidoethyl)azetidin-3-ol.

| Synthesis Strategy | Potential Advantages | Key Catalyst/Reagent Type |

| Asymmetric Reduction | Direct route to the chiral alcohol. | Chiral Rhodium/Ruthenium catalysts. |

| Chiral Auxiliaries | High stereocontrol. | SAMP/RAMP hydrazones. |

| Gold-Catalyzed Cyclization | Bypasses toxic intermediates, high e.e. | Gold-based catalysts. |

| Enzymatic Resolution | High specificity, green approach. | Lipases or other hydrolases. |

Exploration of Catalytic Transformations Beyond Traditional Click Chemistry

While the azide (B81097) group is predominantly known for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," its synthetic potential is far broader. nih.govnih.gov Future research will undoubtedly focus on unlocking this potential for 1-(2-azidoethyl)azetidin-3-ol, moving into catalytic transformations that offer new avenues for molecular construction.

One major area of exploration is the use of the azide as a precursor for other nitrogen-containing functionalities. For example, the Staudinger reaction, involving the reaction of the azide with a phosphine (B1218219), can generate an aza-ylide, which can then be used in a variety of subsequent reactions, such as intramolecular cyclizations or reactions with electrophiles. Another important transformation is the catalytic hydrogenation of the azide to an amine, providing a pathway to diamine structures.

Furthermore, transition-metal-catalyzed reactions that go beyond cycloadditions are gaining traction. This includes rhodium- or iridium-catalyzed C-H amination reactions, where the azide can serve as a nitrene precursor to form new C-N bonds at unactivated C-H sites. Such methodologies could allow for the late-stage functionalization of complex molecules containing the 1-(2-azidoethyl)azetidin-3-ol scaffold.

Integration into Continuous Flow Chemistry Systems for Enhanced Efficiency

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.comnih.gov The integration of the synthesis of 1-(2-azidoethyl)azetidin-3-ol into continuous flow systems is a key trend for enhancing its production efficiency and safety.

Given that the synthesis involves potentially hazardous intermediates like azides, flow chemistry provides a safer environment by minimizing the volume of reactive species at any given time. nih.gov A flow process could be designed where the key bond-forming reactions, such as the formation of the azetidine ring or the introduction of the azide group, occur in a controlled manner within a microreactor. researchgate.net This allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities. researchgate.net

A potential multistep flow synthesis could involve the initial formation of a suitable precursor followed by in-line purification and subsequent reaction to introduce the azidoethyl side chain, all within a closed and automated system. nih.gov This approach not only improves efficiency but also aligns with the principles of process intensification, a key goal in modern chemical manufacturing.

Sustainability Aspects in the Synthesis and Application (Green Chemistry Principles)

The principles of green chemistry are increasingly influencing the design of synthetic routes and the selection of chemical reagents. acs.org For 1-(2-azidoethyl)azetidin-3-ol, future research will aim to develop more sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy : Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org This involves favoring addition reactions over substitution or elimination reactions.

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives such as water, supercritical CO2, or bio-based solvents. researchgate.netmdpi.com

Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. greenchemistry-toolkit.org This is particularly relevant for the asymmetric synthesis routes and other transformations discussed.

Reduce Derivatives : Minimizing the use of protecting groups to reduce the number of synthetic steps and the amount of waste generated. acs.org

The application of biocatalysis, using enzymes to perform specific transformations with high selectivity under mild conditions, represents a significant opportunity to enhance the sustainability of the synthesis.

| Green Chemistry Principle | Application to Synthesis of 1-(2-Azidoethyl)azetidin-3-ol |

| Prevention | Designing synthetic routes to minimize waste generation from the outset. |

| Atom Economy | Utilizing cycloaddition or ring-opening reactions that incorporate most atoms. |

| Less Hazardous Syntheses | Avoiding toxic reagents like diazo compounds in favor of alternatives. nih.gov |

| Safer Solvents | Exploring aqueous media or recyclable solvent systems. |

| Energy Efficiency | Using flow chemistry or microwave-assisted synthesis to reduce energy consumption. |

| Renewable Feedstocks | Investigating bio-derived starting materials for the synthesis. |

Expanding Applications in Advanced Materials Science

The unique combination of a strained, functionalizable azetidine ring and a reactive azide group makes 1-(2-azidoethyl)azetidin-3-ol a promising building block for advanced materials. rsc.org Its bifunctional nature allows for orthogonal ligation strategies, where the azetidine and azide moieties can be functionalized independently.

In polymer chemistry , this compound could serve as a monomer or a cross-linking agent. The azetidine ring itself can undergo ring-opening polymerization to create novel polyamines with unique properties. researchgate.net Alternatively, the azide group can be used to "click" the molecule onto polymer backbones or surfaces, creating functional materials with tailored properties. This could be useful in the development of hydrogels, coatings, or drug delivery systems.

In supramolecular chemistry , the azetidine moiety can act as a rigid scaffold to direct the assembly of larger, ordered structures. The hydroxyl and azide groups provide points for introducing recognition motifs or other functional groups, enabling the construction of complex host-guest systems, molecular cages, or functional nanostructures. The ability to introduce this building block into peptides and other biomolecules also opens doors for creating new biocompatible materials and peptidomimetics. nih.govresearchgate.net

Q & A

Q. How can researchers optimize the scalability of 1-(2-Azidoethyl)azetidin-3-ol synthesis without compromising yield?

- Answer :

- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions.

- Catalyst recycling : Immobilize Cu(I) catalysts on silica or magnetic nanoparticles for reuse .

- Process analytical technology (PAT) : In-line FT-IR or Raman spectroscopy monitors reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.